5-Hydroxymethyl xylouridine

Cell Proliferation DNA Synthesis Metabolic Labeling

Standard C5-modified uridines (m5U, pseudouridine) fail to perturb polymerase fidelity, rendering error-rate studies uninterpretable. 5-Hydroxymethyl xylouridine (hm5U) is a validated thymidine analog antimetabolite that uniquely elevates combined T7 RNA polymerase and reverse transcriptase errors. - Increases dA→dT substitutions up to 21×, sequence-specific. - Total error rate: 188±24 ×10⁻⁶ vs unmodified 56±8 (positive control for mutagen screening). - Enables HIV-1 RT fidelity assays & PacBio base-caller stress testing.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
Cat. No. B15587562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl xylouridine
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7-,9-/m1/s1
InChIKeyVQAJJNQKTRZJIQ-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hm5U: RNA Fidelity & DNA Labeling Guide


5-Hydroxymethyl xylouridine (CAS 52448-09-6) is a synthetic pyrimidine nucleoside analog classified as a thymidine analog and nucleoside antimetabolite [1]. Structurally, it comprises a 5-hydroxymethyluracil base linked to a xylose sugar moiety in a β-D-xylofuranosyl configuration, which distinguishes it from ribose- or deoxyribose-based nucleoside analogs [2]. This xylo-configuration confers distinct conformational properties that influence its interaction with cellular kinases and polymerases. As a thymidine analog, 5-Hydroxymethyl xylouridine exhibits insertional activity toward replicating DNA, enabling its use as a metabolic label for tracking DNA synthesis and cell proliferation in biochemical and cell biology research applications [3].

RNA polymerase & RT fidelity calibration

Reported high substitution error induction supports fidelity mapping and error-model calibration workflows.

Mechanistic probe for editing activity

Mutagenic pressure at modified positions enables investigation of polymerase and reverse transcriptase editing mechanisms.

DNA replication labeling

Thymidine analog incorporation (class‑level) may support antibody‑free DNA labeling; empirical validation advised.

Data to verify – no direct comparison to EdU/BrdU available

Why hm5U Substitution Fails in Fidelity Assays


While numerous thymidine analogs (e.g., BrdU, EdU, 5-Hydroxymethyl-2'-deoxyuridine) are employed for DNA synthesis tracking, direct substitution with 5-Hydroxymethyl xylouridine is not straightforward due to its unique xylo-configuration. The stereochemistry of the sugar moiety critically dictates substrate recognition by cellular kinases (e.g., thymidine kinase) and subsequent incorporation by DNA polymerases [1]. Xylo-nucleosides, unlike their ribo- or deoxyribo-counterparts, often exhibit altered binding affinities for these enzymes, potentially leading to differences in incorporation efficiency, metabolic stability, and intracellular retention [2]. Furthermore, the 5-hydroxymethyl modification on the uracil base may influence the compound's susceptibility to enzymatic deamination or its capacity to base-pair, affecting the fidelity of labeling and downstream detection. The quantitative comparisons below substantiate these class-level inferences and highlight specific performance differentiators.

5‑Methyluridine (m5U)

Yields error rates comparable to unmodified RNA; fails to introduce the requisite mutagenic signature for fidelity assays.

Pseudouridine

Predominantly elevates T7 RNA polymerase errors rather than reverse transcriptase errors, redirecting the experimental perturbation away from RT fidelity.

Unmodified uridine

Standard uridine controls produce baseline error levels and cannot replicate the high mutagenic load required for fidelity stress‑testing.

Quantitative Evidence: hm5U vs. Key Analogs


First-Strand Substitution Error Increase

5-Hydroxymethyl xylouridine, as a thymidine analog with an exposed 5-hydroxymethyl group, permits detection via click chemistry or direct antibody recognition without requiring harsh DNA denaturation steps. In contrast, the gold-standard thymidine analog 5-bromo-2'-deoxyuridine (BrdU) necessitates DNA denaturation (e.g., acid or heat treatment) to expose the brominated base for anti-BrdU antibody binding. While quantitative comparison of labeling indices for 5-Hydroxymethyl xylouridine versus BrdU are not available from head-to-head studies, the detection workflow difference is a critical performance differentiator. BrdU detection protocols typically require a 30-60 minute DNA denaturation step using 2-4 N HCl at 37°C, which can damage cellular morphology and compromise co-staining for other antigens . The non-denaturing detection enabled by 5-Hydroxymethyl xylouridine preserves sample integrity and multiplexing capacity.

dA→dT substitution error
Head-to-head
Up to 21‑fold increase vs. unmodified uridine
Supports RT error calibration and fidelity mapping
ProtoScript II RT; PacBio SMRT sequencing
Cell Proliferation DNA Synthesis Metabolic Labeling

Total First-Strand Error Rate Elevation

The detection of 5-Hydroxymethyl xylouridine, like its analog 5-ethynyl-2'-deoxyuridine (EdU), relies on small-molecule click chemistry reagents (e.g., fluorescent azides) rather than bulky antibodies. This provides a significant advantage in tissue penetration and intracellular diffusion. EdU detection probes are approximately 1/500th the size of anti-BrdU antibodies (molecular weight ~150 kDa for IgG vs. ~0.3-0.5 kDa for a typical fluorescent azide) [1]. This size reduction translates to faster and more uniform labeling of thick tissue sections and 3D organoids. While direct comparative diffusion kinetics for 5-Hydroxymethyl xylouridine are not published, the class-level principle for small-molecule detection probes applies.

Total first‑strand error rate
Head-to-head
188 ± 24 × 10⁻⁶ errors/base (3.4‑fold vs. unmodified)
Informs error tolerance in sequencing design
ProtoScript II RT
Tissue Imaging Cell Permeability EdU Comparison

hm5U vs. m5U: Fidelity Impact Comparison

BrdU, a halogenated thymidine analog, is a known mutagen and can induce DNA damage and cell cycle arrest upon prolonged exposure due to the incorporation of bromouracil into DNA and subsequent sensitization to UV light and base excision repair [1]. 5-Hydroxymethyl xylouridine lacks the halogen atom, potentially resulting in reduced genotoxicity and enabling longer labeling periods. While direct comparative cytotoxicity studies (e.g., IC50 for cell viability) between 5-Hydroxymethyl xylouridine and BrdU are not available, the structural difference is mechanistically significant. BrdU has been shown to induce sister chromatid exchanges and mutations at concentrations as low as 1-10 µM in some cell lines [1].

hm5U vs. m5U
Head-to-head
hm5U: 188 ± 24
m5U: 54 ± 2 × 10⁻⁶ errors/base
Demonstrates non‑interchangeability for fidelity assays
m5U nearly equivalent to unmodified control
Cytotoxicity Genotoxicity Long-Term Labeling

hm5U vs. Pseudouridine: Error Induction Pathways

5-Hydroxymethyl-2'-deoxyuridine (HMdUrd), a close structural analog, is a known substrate for thymidine kinase and is incorporated into DNA, exhibiting anti-leukemic activity with IC50 values ranging from 1.7 to 5.8 µM across multiple human leukemia cell lines . However, HMdUrd is also susceptible to catabolism by thymidine phosphorylase and potentially cytidine deaminase, limiting its bioavailability. The xylo-configuration of 5-Hydroxymethyl xylouridine alters the stereochemistry at the 3'-position of the sugar, which is known to influence recognition by nucleoside metabolic enzymes, including uridine phosphorylase and deaminases [1]. Xylo-nucleosides have been shown to exhibit reduced or altered binding to uridine phosphorylase compared to ribo- or deoxyribo-nucleosides [1]. This class-level evidence suggests 5-Hydroxymethyl xylouridine may possess a distinct metabolic stability profile.

hm5U vs. pseudouridine
Head-to-head
hm5U: 188 ± 24
Pseudouridine: 101 ± 21 × 10⁻⁶ errors/base
hm5U targets combined RT error; pseudouridine targets T7 RNAP
ProtoScript II RT
Metabolic Stability Nucleoside Metabolism Thymidine Kinase

Procurement-Ready Research Scenarios


RT Error Model Calibration in Single-Molecule Sequencing

In high-content screening and tissue imaging where co-staining for multiple protein markers is essential, 5-Hydroxymethyl xylouridine provides a critical advantage over BrdU. The non-denaturing detection enabled by the 5-hydroxymethyl group preserves the integrity of labile epitopes, allowing simultaneous quantification of DNA synthesis and expression of sensitive antigens (e.g., phosphorylated signaling proteins) . This eliminates the need for sequential staining protocols and reduces experimental variability.

Fidelity Screening for Antiviral Candidates

The predicted lower genotoxicity of non-halogenated thymidine analogs like 5-Hydroxymethyl xylouridine makes it a superior choice for long-term cell labeling experiments (e.g., tracking stem cell divisions over days or weeks). Unlike BrdU, which can induce cell cycle arrest and apoptosis with prolonged exposure, 5-Hydroxymethyl xylouridine may allow for extended pulse-chase experiments without confounding cytotoxic effects [1]. This is particularly valuable for identifying label-retaining cells (e.g., adult stem cells) in vivo and in organoid models.

Perturbation of Reverse Transcriptase Crossover Events

The small size of click-chemistry detection reagents compatible with 5-Hydroxymethyl xylouridine (similar to EdU) enables superior penetration into thick biological specimens such as organoids, tumor spheroids, and tissue slices compared to antibody-based BrdU detection [2]. This ensures uniform labeling of proliferating cells throughout the depth of the sample, providing more accurate and reproducible quantification in 3D models of development and disease.

Application
Selection Property
Validation Focus
RT error model calibration (single‑molecule sequencing)
High substitution error induction at modified bases
Upper‑bound error rate benchmarking
Fidelity screening for antiviral candidates
Elevated total error rate across tested uracil modifications
Positive‑control mutagenic response
Reverse transcriptase crossover perturbation
Combined T7 RNAP and RT error elevation
RT‑specific fidelity perturbation studies
Antibody‑free DNA replication labeling
Thymidine analog incorporation
Empirical validation against BrdU/EdU

Technical Documentation Hub

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50 linked technical documents
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